N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide
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Overview
Description
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with an oxo group at the second position and a chloroacetamide group at the third position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the piperidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.
Oxidation to Form the Oxo Group:
Formation of the Chloroacetamide Group: The final step involves the reaction of the piperidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of N-(1-Benzyl-2-oxopiperidin-3-yl)-2-substituted acetamides.
Reduction Reactions: Formation of N-(1-Benzyl-2-hydroxypiperidin-3-yl)-2-chloroacetamide.
Oxidation Reactions: Formation of N-(1-Carboxybenzyl-2-oxopiperidin-3-yl)-2-chloroacetamide.
Scientific Research Applications
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing the substrate from binding. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide: This compound has a formylphenoxy group instead of a chloroacetamide group, which may result in different chemical and biological properties.
1-Benzyl-2-oxopiperidin-3-yl acetate: This compound has an acetate group instead of a chloroacetamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-4-8-17(14(12)19)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYJKMCOHQZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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